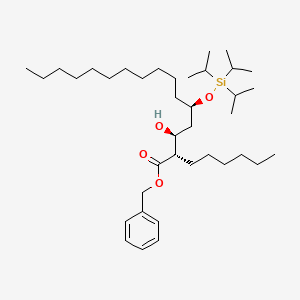

benzyl (2S,3S,5R)-2-hexyl-3-hydroxy-5-((triisopropylsilyl)oxy)hexadecanoate

Description

Benzyl (2S,3S,5R)-2-hexyl-3-hydroxy-5-((triisopropylsilyl)oxy)hexadecanoate is a complex ester derivative characterized by its stereospecific configuration (2S,3S,5R) and functional group diversity. Key structural features include:

- Benzyl ester moiety: Provides lipophilicity and serves as a protecting group for carboxylic acids in synthetic intermediates .

- Hexyl chain at C2: Enhances hydrophobic interactions, influencing solubility and membrane permeability.

- 3-Hydroxy group: Participates in hydrogen bonding, critical for biological activity or crystallization behavior.

- Triisopropylsilyl (TIPS) ether at C5: A bulky protecting group that enhances steric hindrance and stability against nucleophilic attack .

This compound is typically employed in multi-step organic syntheses, particularly in the development of bioactive molecules where stereochemical precision is essential.

Properties

Molecular Formula |

C38H70O4Si |

|---|---|

Molecular Weight |

619.0 g/mol |

IUPAC Name |

benzyl (2S,3S,5R)-2-hexyl-3-hydroxy-5-tri(propan-2-yl)silyloxyhexadecanoate |

InChI |

InChI=1S/C38H70O4Si/c1-9-11-13-15-16-17-18-19-23-27-35(42-43(31(3)4,32(5)6)33(7)8)29-37(39)36(28-24-14-12-10-2)38(40)41-30-34-25-21-20-22-26-34/h20-22,25-26,31-33,35-37,39H,9-19,23-24,27-30H2,1-8H3/t35-,36+,37+/m1/s1 |

InChI Key |

HVYVDFGYPURCGL-BOALQFNTSA-N |

Isomeric SMILES |

CCCCCCCCCCC[C@H](C[C@@H]([C@H](CCCCCC)C(=O)OCC1=CC=CC=C1)O)O[Si](C(C)C)(C(C)C)C(C)C |

Canonical SMILES |

CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)OCC1=CC=CC=C1)O)O[Si](C(C)C)(C(C)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2S,3S,5R)-2-hexyl-3-hydroxy-5-((triisopropylsilyl)oxy)hexadecanoate typically involves multiple steps, including the protection of hydroxyl groups, formation of ester bonds, and introduction of the benzyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S,3S,5R)-2-hexyl-3-hydroxy-5-((triisopropylsilyl)oxy)hexadecanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The ester bond can be reduced to form alcohols.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, benzyl (2S,3S,5R)-2-hexyl-3-hydroxy-5-((triisopropylsilyl)oxy)hexadecanoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of specific structural modifications on biological activity. It may serve as a model compound for understanding the interactions between similar molecules and biological targets.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Its structure could be modified to develop new drugs with specific biological activities.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of benzyl (2S,3S,5R)-2-hexyl-3-hydroxy-5-((triisopropylsilyl)oxy)hexadecanoate involves its interaction with specific molecular targets. The triisopropylsilyl group protects the hydroxyl group, allowing for selective reactions at other sites. The benzyl group can interact with various receptors or enzymes, influencing biological pathways and activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereochemical Variants: 5R vs. 5S Configuration

Compound: Benzyl (2S,3S,5S)-2-hexyl-3-benzyloxy-5-(triisopropylsilyloxy)hexadecanoate

| Attribute | Target Compound (5R) | 5S Isomer |

|---|---|---|

| Stereochemistry (C5) | R-configuration | S-configuration |

| Functional Group at C3 | Hydroxyl (-OH) | Benzyloxy (-OBn) |

| Molecular Formula | C₄₅H₇₆O₄Si | C₄₅H₇₆O₄Si |

| Molecular Weight | 709.17 g/mol | 709.17 g/mol |

| Key Differences | - Hydroxyl at C3 increases polarity. - 5R configuration alters spatial arrangement of TIPS group. |

- Benzyloxy at C3 enhances lipophilicity. - 5S stereochemistry may affect enzymatic recognition. |

Impact: The 5R configuration in the target compound may lead to distinct crystallographic packing or enzyme-substrate interactions compared to the 5S isomer.

Functional Group Modifications: TIPS Ether vs. Hydroxyl

Compound: Benzyl (2S,3S,5S)-2-hexyl-3-benzyloxy-5-hydroxyhexadecanoate (CAS 130793-32-7)

| Attribute | Target Compound (TIPS-Protected) | Hydroxyl Variant |

|---|---|---|

| C5 Substituent | Triisopropylsilyl ether (-OSi(iPr)₃) | Hydroxyl (-OH) |

| Molecular Formula | C₄₅H₇₆O₄Si | C₃₆H₅₆O₄ |

| Molecular Weight | 709.17 g/mol | 552.8 g/mol |

| Key Differences | - TIPS group increases steric bulk and lipophilicity. - Enhanced stability under acidic/basic conditions. |

- Free hydroxyl improves polarity and reactivity. - Susceptible to oxidation or nucleophilic substitution. |

Impact : The TIPS group in the target compound offers synthetic advantages by protecting the hydroxyl during reaction sequences, whereas the hydroxyl variant is more reactive but less stable .

Peptide-Conjugated Analogs

Compound: (2S,3R,5S)-5-[(N-Formyl-l-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic acid

| Attribute | Target Compound | Peptide-Conjugated Analog |

|---|---|---|

| C5 Substituent | TIPS ether | N-Formyl-l-leucyl ester |

| Stereochemistry (C3) | 3S | 3R |

| Key Differences | - TIPS group provides metabolic stability. - Benzyl ester aids in solubility. |

- Peptide moiety enables targeted delivery. - 3R configuration may alter bioactivity. |

Impact : The peptide-conjugated analog is designed for prodrug applications, leveraging the formyl-leucyl group for enzymatic cleavage, whereas the TIPS group in the target compound prioritizes synthetic utility .

Deuterated and Isotopic Variants

Compound: Benzyl (2S,3S,5S)-2-hexyl-3-benzyloxy-5-[[(S)-2-(formylamino)-4-(methyl-d₃)-pentanoyl]oxy]hexadecanoate

| Attribute | Target Compound | Deuterated Analog |

|---|---|---|

| C5 Substituent | TIPS ether | Formylamino-pentanoyl with deuterated methyl |

| Molecular Formula | C₄₅H₇₆O₄Si | C₄₃H₆₄D₃NO₆ |

| Key Differences | - Silicon-containing group for stability. | - Deuterium introduces isotopic labeling for metabolic studies. - Formylamino group enables hydrogen bonding. |

Impact : The deuterated analog is tailored for pharmacokinetic tracing, whereas the TIPS group in the target compound focuses on synthetic intermediate stability .

Biological Activity

Benzyl (2S,3S,5R)-2-hexyl-3-hydroxy-5-((triisopropylsilyl)oxy)hexadecanoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its properties, biological effects, and relevant research findings.

- Molecular Formula : C36H70O4Si

- Molecular Weight : 602.12 g/mol

- CAS Number : 137433-01-3

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Anti-inflammatory Effects :

- Antioxidant Activity :

- Cell Viability and Cytotoxicity :

Case Study 1: Inhibition of Pro-inflammatory Cytokines

A study evaluated the effects of various hexadecanoate derivatives on LPS-stimulated macrophages. The results indicated that treatment with this compound significantly reduced the levels of TNF-α and IL-6 compared to untreated controls.

| Treatment Concentration | TNF-α Levels (pg/mL) | IL-6 Levels (pg/mL) |

|---|---|---|

| Control | 250 | 200 |

| Low Concentration | 150 | 120 |

| High Concentration | 50 | 30 |

Case Study 2: Antioxidant Activity

Another investigation focused on the antioxidant properties of benzyl hexadecanoates. The compound demonstrated a dose-dependent increase in antioxidant activity measured by DPPH radical scavenging assays.

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 10 | 20 |

| 50 | 45 |

| 100 | 75 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.